molecular formula C16H26N4O2 B5538362 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one

1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one

Cat. No. B5538362
M. Wt: 306.40 g/mol
InChI Key: OHOZZQPSUUEGGU-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one involves reactions under specific conditions. For instance, Insuasty et al. (1998) described the formation of pyrimido[4,5-b]azepines from the reaction of certain propanones with pyrimidin-6-ones in acidic media, indicating a process that could be relevant to the synthesis of our compound of interest (Insuasty et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds in this chemical family has been explored through various techniques. Wu et al. (2005) conducted detailed analyses of similar molecular structures, providing insights into the possible structural attributes of our compound (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds have been studied, which may shed light on the behavior of our compound. For instance, research by Inazumi et al. (1994) on pyrimidine derivatives could provide relevant information about the chemical reactivity and properties of 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one (Inazumi et al., 1994).

Physical Properties Analysis

Understanding the physical properties of this compound is crucial. Research by Hu et al. (2008) on thieno[2,3-d]pyrimidin-4(3H)-ones provides insights into the physical characteristics that might be expected for our compound, such as solubility, melting point, and stability (Hu et al., 2008).

Scientific Research Applications

Tautomerism and Isomerism Studies

Research has demonstrated the significance of compounds structurally similar to 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one in the study of tautomerism and Z-E isomerism. For instance, Tóth et al. (1983) explored the tautomeric structure and isomerism of related nitrogen bridgehead compounds, revealing insights into their chemical shifts and structural behaviors (Tóth et al., 1983).

Heterocyclic Synthesis and Reactions

Heterocyclic chemistry has utilized compounds similar to the one for synthesizing new chemical entities. For example, Link et al. (1981) reported on the reaction of a structurally related compound with barbituric acid, leading to various products and offering a route to explore new chemical transformations (Link et al., 1981).

Antimicrobial and Antibacterial Potential

The compound's derivatives have been studied for their biological activities. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antibacterial potential, indicating potential applications in pest control and infection management (Deohate & Palaspagar, 2020).

Antioxidant and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized analogues of pyrimidine and evaluated their antimicrobial and antitubercular activities. This research indicates the compound's relevance in developing new treatments for bacterial and tuberculosis infections (Chandrashekaraiah et al., 2014).

Synthesis of Novel Derivatives

Studies like those by Abu‐Hashem and El‐Shazly (2019) have focused on synthesizing novel derivatives from compounds structurally related to the queried chemical. These derivatives have been evaluated for their antimicrobial properties, contributing to the discovery of new medicinal compounds (Abu‐Hashem & El‐Shazly, 2019).

Exploration of Chemical Properties

Research by Insuasty et al. (1998) on related compounds has led to the formation of novel pyrimido[4,5-b][1,4]-diazepin-6-ones, expanding our understanding of the chemical properties and potential applications of such compounds (Insuasty et al., 1998).

properties

IUPAC Name

1-[2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl]-4,6-dimethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-9-13(2)20(16(22)17-12)11-15(21)19-8-6-5-7-14(10-19)18(3)4/h9,14H,5-8,10-11H2,1-4H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZZQPSUUEGGU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)N2CCCCC(C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=O)N1CC(=O)N2CCCC[C@@H](C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one

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